8-iodo-7H-purine

Description

Chemical Identification and Nomenclature

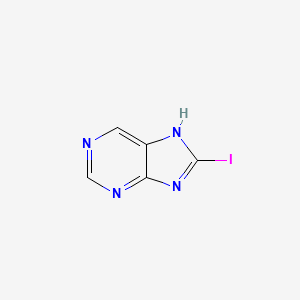

8-Iodo-7H-purine is a halogenated derivative of purine, characterized by an iodine atom substituted at the 8th position of the purine ring. Its systematic IUPAC name is 6-iodo-7H-purine , though positional isomerism may lead to alternative nomenclature depending on the substitution pattern. The molecular formula is C₅H₃IN₄ , with a molecular weight of 246.01 g/mol . The compound’s InChI key (NIBFSSALYRLHPY-UHFFFAOYSA-N ) and SMILES notation (IC1=NC=C2N=CNC2=N1 ) provide unambiguous structural identifiers.

Notably, the provided search results focus on 6-iodo-7H-purine , a positional isomer with iodine at the 6th position. While 8-iodo-7H-purine shares the same core purine structure, its iodine substitution at the 8th position distinguishes it chemically and functionally.

Historical Context and Discovery

Purine derivatives have been studied extensively since the 19th century, with halogenated variants emerging as critical intermediates in medicinal and synthetic chemistry. The iodination of purines, including 7H-purine, gained prominence in the mid-20th century as researchers explored nucleoside analogs for antiviral and anticancer applications. While 6-iodo-7H-purine is well-documented, synthetic routes for 8-iodo-7H-purine remain less explored in the literature. Early work on purine iodination typically employed electrophilic substitution reactions using iodine monochloride or iodine with oxidizing agents.

Structural Characteristics and Isomerism

The purine ring system consists of a pyrimidine ring fused to an imidazole ring, offering multiple sites for substitution. In 8-iodo-7H-purine, iodine occupies the 8th position, influencing the molecule’s electronic properties and reactivity. Key structural features include:

- Tautomerism : The 7H designation indicates that the purine exists predominantly in the 7H tautomeric form, with a hydrogen atom at the N7 position.

- Halogen Bonding : The iodine atom participates in halogen bonding, enhancing interactions with electron-rich biological targets.

- Isomerism : Positional isomers such as 2-iodo-7H-purine and 6-iodo-7H-purine exhibit distinct physicochemical properties due to differences in electronic distribution and steric effects.

Table 1: Comparative Properties of Iodopurine Isomers

The synthesis of 8-iodo-7H-purine would likely follow methodologies similar to those for 6-iodo-7H-purine, such as direct iodination using iodine and an oxidizing agent in a polar aprotic solvent. However, regioselectivity challenges may arise due to the purine ring’s multiple reactive sites.

Properties

CAS No. |

28128-18-9 |

|---|---|

Molecular Formula |

C5H3IN4 |

Molecular Weight |

246.01 g/mol |

IUPAC Name |

8-iodo-7H-purine |

InChI |

InChI=1S/C5H3IN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |

InChI Key |

RDNNQPYPXUYANO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)I |

Origin of Product |

United States |

Preparation Methods

Method Description

The most straightforward approach to prepare 8-iodo-7H-purine is through direct electrophilic iodination of the parent 7H-purine compound. This method typically involves:

- Reacting 7H-purine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

- Conducting the reaction in an organic solvent like acetonitrile or dichloromethane.

- Controlling temperature, usually at room temperature, to favor selective substitution at the 8-position of the purine ring.

Reaction Conditions and Yields

- Solvent: Acetonitrile or dichloromethane

- Oxidant: Hydrogen peroxide or sodium hypochlorite

- Temperature: Ambient (20–25 °C)

- Reaction time: Typically several hours, depending on scale and reagent concentration

- Yield: Moderate to good yields reported, generally optimized by controlling stoichiometry and reaction time

This method leverages the electrophilic nature of iodine and the electron density distribution on the purine ring to achieve regioselective iodination at position 8.

Halogen Exchange and Precursor Modification Routes

N(9)-Tritylation and Dihydropurine Intermediate Method

An alternative approach involves the preparation of 7-substituted purines via:

- N(9)-tritylation of dihalopurines (such as 6- and 2,6-dihalopurines).

- Reduction to 7,8-dihydropurines using diisobutylaluminum hydride (DIBAL-H).

- Subsequent N(7)-alkylation and spontaneous reoxidation to yield 7-substituted purines, which can be further functionalized to introduce iodine at the 8-position.

This multi-step method allows for regioselective functionalization and can achieve overall isolated yields between 55-88%.

Industrial and Process-Scale Considerations

While specific industrial-scale processes for 8-iodo-7H-purine are less documented, related purine derivatives such as 2-amino-6-chloropurine have well-established preparation protocols involving:

- Chlorination of guanine derivatives using phosphorus oxychloride in solvents like dimethylformamide.

- Hydrolysis and pH-controlled purification steps involving caustic soda and hydrochloric acid.

- Refining steps including activated carbon decolorization and recrystallization to achieve high purity and yields (up to 98-100%).

These process parameters provide a framework for scaling halogenated purine synthesis with controlled reaction conditions and purification steps.

Summary Table of Preparation Methods for 8-Iodo-7H-Purine

| Method Type | Key Reagents/Conditions | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|---|

| Direct Electrophilic Iodination | Iodine + H2O2 or NaOCl, ACN or DCM, RT | Simple, direct, regioselective | Requires careful control of regioselectivity | Moderate to good (50-80) |

| N(9)-Tritylation + DIBAL-H Reduction | Dihalopurines, DIBAL-H, trifluoroacetic acid | High regioselectivity, versatile | Multi-step, requires protection/deprotection | 55-88 |

| Pd-Catalyzed Coupling (Indirect) | 8-Mercaptoadenine + aryl iodides, Pd catalyst | Enables complex derivatives | Requires 8-iodo precursor | Variable |

| Industrial Process (Related purines) | Guanine + POCl3, DMF, pH control, activated carbon | Scalable, high purity | Specific to chloropurines, adaptable | Up to 98-100 (for related compounds) |

Research Findings and Notes

- The electrophilic iodination method is the most commonly reported for direct synthesis of 8-iodo-7H-purine, relying on the electron-rich nature of the purine ring to direct substitution specifically at the 8-position.

- The N(9)-tritylation and dihydropurine intermediate approach provides a more controlled and selective route, particularly useful when further substitution at other positions is desired.

- Industrial processes for purine derivatives emphasize rigorous pH and temperature control, as well as purification steps, which could be adapted for 8-iodo purine derivatives to improve yield and purity.

- The iodine substituent at position 8 serves as a versatile functional group for further synthetic elaboration, including cross-coupling reactions, expanding the utility of 8-iodo-7H-purine in medicinal chemistry and biochemical research.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-7H-purine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) and solvents such as DMF are commonly used.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3), are employed in organic solvents like tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine can yield 8-amino-7H-purine derivatives, while coupling with aryl halides can produce biaryl compounds.

Scientific Research Applications

Table 1: Synthesis Methods for 8-Iodo-7H-Purine Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | Reaction with tributylvinylstannane in DMF | ~100 |

| Electrophilic Substitution | Halogenation and metalation reactions | Variable |

| Suzuki Coupling | Coupling with arylboronic acids using water-soluble Pd | High |

Anticancer Activity

Research has demonstrated that derivatives of 8-iodo-7H-purine exhibit promising anticancer properties. For instance, C8-vinyl adenosine analogs have shown cytostatic activity against various murine and human tumor cell lines. These compounds alter the conformational preferences of nucleosides, impacting their interaction with nucleic acids and potentially enhancing therapeutic efficacy .

Enzyme Inhibition

8-Iodo-7H-purine derivatives have been investigated for their ability to inhibit purine nucleoside phosphorylase (PNPase), an enzyme crucial for purine metabolism. In vivo studies indicate that certain derivatives can induce diuresis and glucosuria while modulating the ratios of purines in urine, highlighting their potential as therapeutic agents in metabolic disorders .

Synthesis of C8-Alkynyl Derivatives

A study focused on synthesizing C8-alkynyl-2′-deoxyadenosine analogs using 8-iodo-7H-purine as a starting material. The resulting compounds exhibited enhanced selectivity against cancer cell lines compared to their non-substituted counterparts. The research emphasized the importance of structural modifications at the C8 position for improving biological activity .

Pharmacological Profiles of 8-Aminopurines

Comparative studies on 8-amino derivatives of purines, including those derived from 8-iodo-7H-purine, revealed significant pharmacological profiles. These compounds were evaluated for their ability to induce diuresis and inhibit PNPase effectively, suggesting their potential utility in treating conditions such as gout and other purine metabolism disorders .

Mechanism of Action

The mechanism of action of 8-iodo-7H-purine involves its interaction with purine nucleoside phosphorylase, an enzyme that catalyzes the phosphorolytic breakdown of nucleosides . By inhibiting this enzyme, 8-iodo-7H-purine can disrupt nucleic acid metabolism, leading to antiproliferative effects in cancer cells and antiviral activity . The compound’s ability to form stable complexes with nucleic acids also contributes to its biological activity.

Comparison with Similar Compounds

6-Iodo-7H-Purine

- Structure : Iodine at C6 instead of C7.

- Synthesis : Prepared via rapid analogue syntheses using nucleophilic substitution or transition metal catalysis .

- Key Difference : Positional isomerism significantly impacts molecular polarity and hydrogen-bonding interactions. For example, C6-substituted purines are more prone to participate in Watson-Crick base pairing, whereas C8-substituted derivatives may exhibit altered stacking interactions .

2,6-Dichloro-7-isopropyl-7H-Purine

- Structure : Chlorine atoms at C2 and C6; isopropyl group at N5.

- Synthesis : Alkylation of 2,6-dichloro-9H-purine with 2-iodopropane in DMSO, yielding N7 and N9 isomers. The N7 isomer is isolated via chromatography .

- Comparison : The bulky isopropyl group at N7 sterically hinders interactions at the major groove of DNA, whereas the iodine atom in 8-iodo-7H-purine may enhance van der Waals interactions due to its larger atomic radius.

8-(4-Methoxyphenyl)-7H-Purine

- Structure : Aryl substitution (4-methoxyphenyl) at C8.

- Synthesis : Recrystallization from H2O/DCM with 80% yield. IR data show characteristic N-H and aromatic C-H stretches .

- Comparison : The methoxyphenyl group introduces π-π stacking capability and electron-donating effects, contrasting with the electron-withdrawing iodine in 8-iodo-7H-purine. This difference may influence redox properties and binding affinity to enzymes like kinases .

Physicochemical Properties

*Calculated based on atomic masses.

- Solubility: Halogenated purines (e.g., 8-iodo, 6-iodo) are generally less water-soluble than their hydroxyl or amino counterparts due to increased hydrophobicity. Polar solvents like DMSO or DMF are typically used for synthesis .

- Tautomerism : N7-substituted purines (e.g., 7-isopropyl) favor the 7H tautomer, while C8-substituted derivatives may exhibit tautomeric equilibria influenced by the substituent’s electronic effects .

Biological Activity

8-Iodo-7H-purine is a halogenated purine derivative that has garnered interest in various fields of biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of 8-iodo-7H-purine, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Properties

8-Iodo-7H-purine is characterized by the presence of an iodine atom at the C8 position of the purine ring. This modification significantly influences its biological activity, allowing it to mimic natural nucleobases and interact with nucleic acids and enzymes involved in purine metabolism.

The primary mechanism of action for 8-iodo-7H-purine involves its interaction with purine nucleoside phosphorylase (PNP), an enzyme critical for the phosphorolytic breakdown of nucleosides. By inhibiting PNP, 8-iodo-7H-purine disrupts normal nucleic acid metabolism, leading to potential therapeutic effects against various diseases, particularly viral infections and cancers .

Antiviral Activity

Research has shown that 8-iodo-7H-purine and its derivatives exhibit significant antiviral properties. They interfere with the replication of viruses by mimicking natural substrates in nucleic acid synthesis. For instance, compounds derived from 8-iodo-7H-purine have demonstrated efficacy against several viruses by inhibiting their ability to replicate within host cells .

Anticancer Activity

The anticancer potential of 8-iodo-7H-purine has been explored in various studies. It has been found to exhibit cytotoxic effects against different cancer cell lines. For example, a study reported that derivatives of 8-iodo-7H-purine showed inhibitory activity against human lung carcinoma (A549) and breast cancer (MDA-MB-231) cell lines, with IC50 values indicating significant potency .

Case Studies

Case Study 1: Anticancer Efficacy

In a comparative study, several modified derivatives of 8-iodo-7H-purine were synthesized and tested for their anticancer activity. The derivative with the highest efficacy against A549 cells had an IC50 value of 7.68 μM, showcasing the compound's potential as a lead structure for developing new anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8-Iodo-7H-Purine Derivative | A549 (Lung) | 7.68 |

| Other Derivatives | MDA-MB-231 (Breast) | Varies |

Case Study 2: Antiviral Activity

A series of experiments demonstrated that 8-iodo-7H-purine derivatives inhibited viral replication in vitro. These compounds were shown to disrupt the viral life cycle by interfering with nucleic acid synthesis, which is crucial for viral proliferation .

Applications in Pharmaceutical Development

The unique properties of 8-iodo-7H-purine make it a valuable scaffold for drug development. Its ability to form stable complexes with nucleic acids enhances its utility in designing new pharmacological agents aimed at treating viral infections and cancer .

Potential Applications:

- Antiviral Agents : Targeting viral replication mechanisms.

- Anticancer Drugs : Inhibiting tumor growth through disruption of nucleoside metabolism.

- Research Tools : Studying nucleic acid interactions and enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.